REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:5][CH2:6][CH:7]([C:9]([O:11][CH3:12])=[O:10])[N:8]=2)[CH2:3][CH2:2]1.C1C(C(OOC(C)(C)C)=O)=CC=CC=1>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[O:5][CH:6]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[N:8]=2)[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1OCC(N1)C(=O)OC
|
Name
|
CuBr
|
Quantity
|
274 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
506 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)OOC(C)(C)C
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60° C. over 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 10000-mL 3-necked round-bottom flask were placed
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred overnight at 80° C. in an oil bath
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 2000 mL of 10% NH4OH
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×2000 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1:20)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1OC=C(N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |